1-(Azidométhyl)naphtalène

Vue d'ensemble

Description

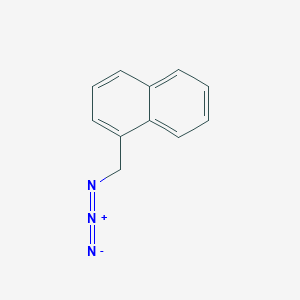

1-(Azidomethyl)naphthalene is an organic compound belonging to the class of aromatic azides. It consists of a naphthalene core (two fused benzene rings) with an azidomethyl group (CH₂N₃) attached to the first carbon position. This compound is known for its high reactivity due to the presence of the azide group, which contains three nitrogen atoms linked together by unstable covalent bonds.

Applications De Recherche Scientifique

1-(Azidomethyl)naphthalene has several scientific research applications:

Bioconjugation:

- It is used as a versatile building block for bioconjugation reactions. The azide group readily participates in click chemistry, allowing researchers to create novel probes for targeted drug delivery, disease diagnosis, and bioimaging applications.

Material Science:

- The compound is utilized in developing new materials with specific functionalities. For instance, its combination with conductive polymers can lead to the creation of novel materials for organic electronics and optoelectronic devices.

Organic Synthesis:

- It serves as a valuable intermediate in organic synthesis due to its reactivity. It is employed in various synthetic transformations to access complex molecules with diverse functionalities, finding applications in the development of new pharmaceuticals and functional materials.

Mécanisme D'action

Biochemical Pathways

There is a lack of specific research on the biochemical pathways affected by 1-(Azidomethyl)naphthalene. For instance, 1-naphthylamine, a derivative of naphthalene, has been shown to undergo biodegradation in Pseudomonas sp. strain JS3066 . The γ-glutamylated 1NA was subsequently oxidized to 1,2-dihydroxynaphthalene which was further degraded by the well-established pathway of naphthalene degradation via catechol .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(Azidomethyl)naphthalene . For instance, particulate matter can significantly affect the behavior and removal efficiency of naphthalene in bioretention facilities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)naphthalene can be synthesized through the nucleophilic substitution reaction of 1-(bromomethyl)naphthalene with sodium azide. The reaction typically occurs in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: While specific industrial production methods for 1-(Azidomethyl)naphthalene are not extensively documented, the general approach involves the large-scale application of the aforementioned synthetic route. The reaction conditions are optimized to ensure high yield and purity, often involving purification steps such as recrystallization or column chromatography .

Analyse Des Réactions Chimiques

1-(Azidomethyl)naphthalene undergoes various chemical reactions, including:

Oxidation:

- The azide group can be oxidized to form aldehydes. This transformation is catalyzed by engineered variants of the hemoprotein myoglobin, which facilitates the conversion with high efficiency .

Reduction:

- The azide group can be reduced to form amines. This reaction typically involves hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution:

- The azide group can participate in nucleophilic substitution reactions, where a nucleophile displaces the terminal nitrogen atom. This reaction is commonly used in click chemistry to form triazoles.

Major Products:

Comparaison Avec Des Composés Similaires

1-(Azidomethyl)naphthalene can be compared with other naphthalene derivatives and azide-containing compounds:

Naphthalene Diimides:

- Naphthalene diimides (NDIs) are closely related to 1-(Azidomethyl)naphthalene and have applications in supramolecular chemistry, sensors, and molecular switching devices. They are also utilized in catalysis through anion-π interactions and in DNA intercalations for medicinal applications.

Group 13 Substituted Naphthalene Derivatives:

- Naphthalene derivatives substituted with Group 13 elements can act as bidendate Lewis acidic hosts. These compounds are of interest for developing materials with potential applications in non-linear optics and as scaffolds for radical formation.

Unique Features:

- The uniqueness of 1-(Azidomethyl)naphthalene lies in its azidomethyl group, which imparts high reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Activité Biologique

1-(Azidomethyl)naphthalene is an organic compound characterized by its naphthalene backbone and an azidomethyl group. This compound, with the CAS number 55210-79-2, has garnered interest due to its potential applications in organic synthesis and drug development, particularly in bioorthogonal chemistry. Despite its promising structure, specific research on the biological activity of 1-(azidomethyl)naphthalene remains limited.

Chemical Structure and Properties

1-(Azidomethyl)naphthalene features a naphthalene core with the azidomethyl group (–CH₂N₃) attached at the first carbon position. This configuration imparts significant reactivity to the compound, making it a valuable intermediate in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉N₃ |

| Molecular Weight | 185.21 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

While specific biological activities of 1-(azidomethyl)naphthalene have not been extensively documented, compounds containing azide groups are known for their utility in drug development and biological imaging. The azide functionality allows for participation in bioorthogonal reactions, which can label biomolecules without disrupting natural biological processes. This characteristic is particularly beneficial for studying complex biological systems and developing new therapeutic agents.

Potential Applications

1-(Azidomethyl)naphthalene's reactivity with nucleophiles and alkynes facilitates cycloaddition reactions, leading to the formation of stable products such as triazoles. Such reactions are crucial in medicinal chemistry for synthesizing diverse biologically active compounds.

Comparative Analysis with Related Compounds

To understand the unique properties of 1-(azidomethyl)naphthalene, it is useful to compare it with other naphthalene derivatives and azide-containing compounds.

Case Studies and Research Findings

Although direct studies on 1-(azidomethyl)naphthalene are scarce, related research highlights the biological implications of azide-containing compounds:

- Bioorthogonal Chemistry : Azides are pivotal in bioorthogonal reactions, allowing for selective labeling of biomolecules in live cells. This method has been applied successfully in various studies to visualize cellular processes without perturbing them.

- Drug Development : Research indicates that azides can serve as precursors for drug synthesis, particularly in creating novel therapeutic agents through click chemistry methods.

Safety and Hazards

While exploring the applications of 1-(azidomethyl)naphthalene, it is essential to consider safety aspects. Azides are known to be explosive under certain conditions and can pose health risks if mishandled. Proper safety protocols should be followed when working with this compound .

Propriétés

IUPAC Name |

1-(azidomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-14-13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTNGIJJDQMLQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80483014 | |

| Record name | 1-(azidomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55210-79-2 | |

| Record name | 1-(azidomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions sterically hindered azides can be challenging in CuAAC reactions. How does 1-(azidomethyl)naphthalene perform in these reactions, and what catalytic system was found effective?

A1: Despite the presence of the naphthalene ring, 1-(azidomethyl)naphthalene was successfully utilized in CuAAC reactions with terminal alkynes []. The researchers found the catalytic system of copper(II) sulfate pentahydrate (CuSO₄•5H₂O) and sodium ascorbate to be effective for this azide. This system generates copper(I) in situ, facilitating the cycloaddition reaction with various alkynes to produce the corresponding 1,4-disubstituted 1,2,3-triazoles in good yields [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.